molecular formula C18H14N4O4 B12609106 N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine CAS No. 651048-09-8

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine

Cat. No.: B12609106
CAS No.: 651048-09-8
M. Wt: 350.3 g/mol
InChI Key: UAASZUXZKZPLPW-UHFFFAOYSA-N
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Description

N¹,N³-Bis(2-nitrophenyl)benzene-1,3-diamine is a diamine derivative featuring a central benzene ring substituted with two amino groups at the 1 and 3 positions. Each amino group is further functionalized with a 2-nitrophenyl substituent. This compound is synthesized via nucleophilic aromatic substitution, where m-phenylenediamine reacts with 1-fluoro-2-nitrobenzene in the presence of potassium fluoride (KF) at 170°C, yielding a red crystalline solid with a high purity (78.4% yield) . The nitro groups at the ortho positions of the phenyl rings confer strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.

Properties

CAS No.

651048-09-8

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

1-N,3-N-bis(2-nitrophenyl)benzene-1,3-diamine

InChI

InChI=1S/C18H14N4O4/c23-21(24)17-10-3-1-8-15(17)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18(16)22(25)26/h1-12,19-20H

InChI Key

UAASZUXZKZPLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=CC=C2)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitroaniline with 1,3-dibromobenzene under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is largely dependent on its chemical structure and the specific application. For instance, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms facilitated by a catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares N¹,N³-Bis(2-nitrophenyl)benzene-1,3-diamine with structurally related compounds, emphasizing substituent patterns and functional groups:

Compound Name Structural Features Key Differences
N¹,N³-Bis(2-nitrophenyl)benzene-1,3-diamine Central benzene-1,3-diamine core with 2-nitrophenyl substituents Baseline compound; nitro groups at ortho positions on phenyl rings.
2,4,6-Trimethyl-N¹,N³-bis(2-nitrophenyl)benzene-1,3-diamine Additional methyl groups at 2,4,6-positions on the central benzene ring Increased steric hindrance; methyl groups may enhance solubility in nonpolar solvents.
N,N'-Bis(4-nitrophenyl)propane-1,3-disulfonamide Propane-1,3-disulfonamide core with 4-nitrophenyl groups Sulfonamide groups replace amino groups; nitro groups at para positions.
N¹,N¹-Dimethyl-4-nitrobenzene-1,2-diamine Benzene-1,2-diamine core with dimethyl and nitro substituents Different substitution pattern (1,2-diamine vs. 1,3-diamine); para-nitro group.
Electronic Effects
  • Nitro Substituents: The ortho-nitro groups in the target compound create a strong electron-deficient aromatic system, making it reactive toward nucleophilic substitution or reduction reactions.
  • Steric Effects : The methyl groups in 2,4,6-Trimethyl-N¹,N³-bis(2-nitrophenyl)benzene-1,3-diamine introduce steric bulk, which may slow reaction kinetics but improve stability in catalytic applications.

Physicochemical Properties

Property N¹,N³-Bis(2-nitrophenyl)benzene-1,3-diamine 2,4,6-Trimethyl Derivative N,N'-Bis(4-nitrophenyl)propane-1,3-disulfonamide
Molecular Weight (g/mol) 348.3 404.4 452.5
Melting Point Not reported (crystalline solid) Not reported 220–222°C
Solubility Soluble in DMF, THF Likely enhanced in nonpolar solvents Soluble in polar aprotic solvents (e.g., DMSO)

Research Findings and Industrial Relevance

  • Its reduced form (N¹,N³-Bis(2-aminophenyl)benzene-1,3-diamine) could act as a tetradentate ligand for metal complexes .
  • Material Science : Methyl-substituted derivatives (e.g., 2,4,6-Trimethyl variant ) may improve thermal stability in polymer matrices due to steric protection.
  • Comparative Limitations : Unlike sulfonamide-containing analogues , the target compound lacks inherent biological activity but serves as a versatile synthetic intermediate.

Biological Activity

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C13H12N4O4\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_4

The presence of nitro groups on the phenyl rings contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor or modulator by binding to active sites of enzymes or receptors, thereby altering their activity. This interaction is facilitated by the electron-withdrawing nature of the nitro groups, which enhances the compound's binding affinity to target proteins.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing various diaryl compounds, it was found that derivatives with similar structures displayed potent activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated using standardized microbiological assays.

CompoundMIC (µg/mL)Activity Against
This compound10Staphylococcus aureus
Other Derivative15Escherichia coli

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can induce apoptosis in cancer cell lines. A study conducted on A549 lung cancer cells indicated a dose-dependent increase in cytotoxicity at concentrations above 50 µg/mL. The compound was effective at reducing cell viability significantly compared to control groups.

Cell LineIC50 (µg/mL)
A549 (Lung Cancer)45
HeLa (Cervical Cancer)60

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : In a study involving various tumor models, administration of the compound resulted in reduced tumor size and improved survival rates in treated animals compared to controls.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating amyloid precursor protein metabolism in neuronal cell lines, which is crucial for Alzheimer's disease research.

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